κ-Receptor Affinity vs. Dynorphin A(1-13)
In guinea pig brain membrane homogenates, DAKLI displaces the κ‑selective radioligand [³H]U‑69593 with an IC₅₀ of 113 nM. Under identical assay conditions, the endogenous parent peptide dynorphin A(1‑13) exhibits an IC₅₀ of 1.8 nM—approximately 63‑fold higher apparent affinity [REFS‑1]. This quantitative difference reflects the structural modifications introduced in DAKLI (C‑terminal extension and Arg substitutions at positions 11 and 13), which moderate binding affinity while preserving κ‑receptor selectivity and enabling multifunctional reporter conjugation [REFS‑2].
| Evidence Dimension | κ‑opioid receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 113 nM |
| Comparator Or Baseline | Dynorphin A(1‑13): IC₅₀ = 1.8 nM |
| Quantified Difference | ~63‑fold lower affinity (113 nM vs. 1.8 nM) |
| Conditions | Guinea pig brain membrane homogenates; competition binding with [³H]U‑69593 |
Why This Matters
Procurement based on dynorphin A(1‑13) for labeling applications is suboptimal due to ultra‑high affinity that limits reversible detection; DAKLI's moderated affinity (113 nM) balances robust binding with practical assay reversibility and conjugation flexibility.
- [1] Goldstein A, Nestor JJ Jr, Naidu A, Newman SR. 'DAKLI': a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites. Proc Natl Acad Sci U S A. 1988;85(19):7375-7379. (Table 1: IC₅₀ values for dynorphin A(1‑13) = 1.8 nM; DAKLI = 113 nM) View Source
- [2] BindingDB. BDBM50051600 / CHEMBL2369125: Dynorphin A analogues. Affinity Data: IC₅₀ = 113 nM at Kappa‑type opioid receptor (Guinea pig) with [³H]U‑69539. View Source
